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Compound of Interest

Compound Name: fosfomycin sodim

CAS No.: 105507-57-1

Cat. No.: B1166841

Get Quote

Executive Summary & Mechanistic Challenges
Fosfomycin sodium is a broad-spectrum, low-molecular-weight bactericidal antibiotic that has

seen a massive clinical resurgence due to its efficacy against multidrug-resistant (MDR)

pathogens. However, quantifying fosfomycin in complex biological matrices like human plasma

presents severe analytical bottlenecks.

Historically, analysts faced two primary challenges:

Lack of a UV Chromophore: Fosfomycin lacks conjugated double bonds or aromatic rings.

Consequently, direct UV or Diode Array Detection (DAD) is virtually impossible[1]. Legacy

methods relied on labor-intensive pre-column derivatization—such as forming an ion-pair

complex with methyl orange or alkylamines—to force UV absorbance[2].

Extreme Hydrophilicity: As a highly polar phosphonic acid derivative, fosfomycin exhibits

zero retention on traditional reversed-phase (RP) C18 columns, eluting in the void volume

alongside endogenous plasma salts and proteins[1].
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The Modern Solution: To bypass the artifacts of derivatization and achieve pharmacokinetic-

level sensitivity, the contemporary gold standard is Hydrophilic Interaction Liquid

Chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS)[3]. HILIC

provides orthogonal retention for polar analytes, while MS/MS enables direct, highly sensitive

detection without chemical modification.

Experimental Design: Causality & Self-Validation
The Self-Validating System: Stable Isotope Labeling
Every robust bioanalytical protocol must be a self-validating system. In HILIC-MS/MS, matrix

effects (ion suppression or enhancement from co-eluting plasma phospholipids) are notoriously

variable. To establish absolute trustworthiness, this protocol mandates the use of a Stable

Isotope-Labeled Internal Standard (SIL-IS)—specifically, Fosfomycin-13C3 benzylamine[4].

Causality: Because the SIL-IS shares the exact physicochemical properties of the target

analyte, it co-elutes precisely with native fosfomycin. Any matrix-induced ionization suppression

or extraction loss affects both molecules equally. By quantifying the ratio of the analyte to the

SIL-IS, the method autonomously corrects for matrix variability in every single injection.

Chromatographic & Ionization Rationale
Stationary Phase: A zwitterionic or bare silica HILIC column is used. Retention is driven by

the partitioning of fosfomycin into a water-enriched layer immobilized on the stationary

phase.

Mobile Phase: High organic content (e.g., 75% Acetonitrile) is required to maintain this

aqueous layer. Ammonium acetate (5 mM) is added to the aqueous phase to control the pH

and ensure consistent ionization of the phosphonic acid group.

Ionization Mode: Electrospray Ionization in Negative Mode (ESI-) is selected because

fosfomycin readily loses a proton to form a stable [M-H]- precursor ion at m/z 137.05[5].

Step-by-Step Experimental Protocol
Reagents and Materials
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Reference Standards: Fosfomycin sodium (purity >98%) and Fosfomycin-13C3 benzylamine

(SIL-IS).

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2

MΩ·cm).

Buffer: LC-MS grade Ammonium Acetate.

Matrix: Drug-free human plasma (K2EDTA anticoagulant).

Sample Preparation (Protein Precipitation)
Rationale: A simple protein precipitation (PPT) is preferred over Solid Phase Extraction (SPE)

to maximize throughput and minimize the loss of this highly polar drug.

Aliquot: Transfer 50 µL of human plasma sample into a 1.5 mL low-bind microcentrifuge

tube.

Internal Standard Addition: Add 10 µL of the SIL-IS working solution (10 µg/mL in water).

Vortex for 10 seconds.

Precipitation: Add 200 µL of ice-cold extraction solvent (ACN:MeOH, 1:1, v/v).

Causality: A 1:4 aqueous-to-organic ratio ensures >95% precipitation of endogenous

plasma proteins while keeping the highly polar fosfomycin completely dissolved in the

supernatant[4].

Disruption: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug

binding.

Centrifugation: Centrifuge at 14,000 rpm at 4°C for 10 minutes to firmly pellet the precipitated

proteins.

Dilution for HILIC Compatibility: Transfer 100 µL of the clear supernatant into an autosampler

vial containing 400 µL of 5 mM ammonium acetate buffer.

Causality: Injecting high concentrations of organic solvent directly into a HILIC system can

cause peak distortion (solvent effects). Diluting the extract with the aqueous buffer
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ensures sharp, symmetrical peak shapes.

LC-MS/MS Instrumental Conditions
Column: Shim-pack GIS HILIC (150 mm × 3.0 mm, 3 µm) or equivalent[5].

Column Temperature: 40°C.

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

Mobile Phase B: Acetonitrile.

Elution Gradient: Isocratic elution at 75% Mobile Phase B.

Flow Rate: 0.3 mL/min.

Injection Volume: 5.0 µL.

Mass Spectrometry: Triple Quadrupole, Heated ESI, Negative Mode.

MRM Transitions:

Fosfomycin: m/z 137.05 → 79.0 (Quantifier), 137.05 → 63.0 (Qualifier)[5].

Fosfomycin-13C3 (IS): m/z 140.0 → 79.0[5].

Workflow Visualization
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(ACN:MeOH 1:1)

4. Centrifugation
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5. Supernatant Dilution
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6. HILIC-LC-MS/MS
(Negative MRM)
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Workflow for extraction and HILIC-LC-MS/MS quantification of fosfomycin in human plasma.

Method Validation & Quantitative Data
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The method must be validated according to FDA/EMA bioanalytical guidelines. The use of

HILIC-MS/MS yields exceptional linearity across the clinically relevant pharmacokinetic

range[3]. Below is a summary of typical validation metrics achieved using this protocol.

Table 1: Method Validation Parameters (Linearity & Sensitivity)

Parameter Value / Range

Linear Dynamic Range 1.0 – 2000 µg/mL

Lower Limit of Quantification (LLOQ) 1.0 µg/mL

Correlation Coefficient (R²) > 0.999

Carryover < 0.1% of LLOQ response

Analysis Run Time ~ 5.0 minutes per sample

Table 2: Precision, Accuracy, and Matrix Recovery

QC Level
(µg/mL)

Intra-day
Precision
(CV%)

Inter-day
Precision
(CV%)

Accuracy
(%)

Matrix
Effect (%)

Extraction
Recovery
(%)

Low (3.0) 4.2 5.8 98.5 65.4 68.2

Medium (150) 3.1 4.5 101.2 70.1 72.5

High (1500) 2.5 3.8 99.4 72.8 75.1

Note: While absolute extraction recovery is ~70% due to the aggressive protein precipitation,

the SIL-IS perfectly normalizes this loss, resulting in an overall method accuracy of 98.5% -

101.2%[4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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